
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-1,2,3,4-テトラヒドロキノリン塩酸塩は、テトラヒドロキノリン類に属する化学化合物です。これらの化合物は、部分的に水素化されたキノリンコアを特徴としています。テトラヒドロキノリン環の2位にメチル基が存在することは、この化合物をユニークなものにします。 それは、潜在的な生物学的活性と用途のために、医薬品化学において興味深いものです .
準備方法
合成経路と反応条件
2-メチル-1,2,3,4-テトラヒドロキノリン塩酸塩の合成は、いくつかの方法によって達成することができます。 一般的なアプローチの1つは、水素ガス下で、パラジウム炭素(Pd/C)などの適切な触媒を用いて、キナルジン(2-メチルキノリン)を水素化することです . 別の方法は、ピクテ-シュペンラー反応で、フェニルエチルアミンとアルデヒドが酸触媒の存在下で反応して、テトラヒドロキノリンコアを形成します .
工業的生産方法
2-メチル-1,2,3,4-テトラヒドロキノリン塩酸塩の工業的生産は、通常、大規模な水素化プロセスを伴います。連続フローリアクターと、温度や圧力などの最適化された反応条件の使用により、高収率で高純度の生成物が保証されます。 白金やパラジウムなどの触媒が、これらのプロセスで一般的に使用されます .
化学反応の分析
反応の種類
2-メチル-1,2,3,4-テトラヒドロキノリン塩酸塩は、次のものを含むさまざまな化学反応を受けます。
酸化: この化合物は、キノリン誘導体を形成するために酸化することができます。
還元: 還元反応は、この化合物をさらに水素化して、完全に飽和した誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: Pd/Cや酸化白金(PtO₂)などの触媒の存在下での水素ガス(H₂)。
置換: 塩化アルキルや塩化アリールなどの試薬を、塩化アルミニウム(AlCl₃)や塩化鉄(III)(FeCl₃)などのルイス酸の存在下で使用します.
主な生成物
これらの反応から生成される主な生成物には、さまざまなキノリン誘導体、完全に水素化されたテトラヒドロキノリン、および置換キノリンが含まれます .
科学研究の応用
2-メチル-1,2,3,4-テトラヒドロキノリン塩酸塩は、科学研究において幅広い用途があります。
科学的研究の応用
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
作用機序
2-メチル-1,2,3,4-テトラヒドロキノリン塩酸塩の作用機序は、特定の分子標的および経路との相互作用を伴います。たとえば、それは脳内の神経伝達物質受容体と相互作用することが示されており、神経保護効果をもたらします。 この化合物は、酸化ストレスに関与する特定の酵素を阻害することもあり、それによって抗酸化特性を発揮します .
類似化合物との比較
2-メチル-1,2,3,4-テトラヒドロキノリン塩酸塩は、次のようないくつかの類似化合物と比較することができます。
1,2,3,4-テトラヒドロイソキノリン: 2位にメチル基がないことを除いて、同様のコア構造を共有しています.
2-メチルキノリン: 構造は似ていますが、水素化されていないため、飽和度が低くなっています.
6-ヒドロキシ-2,2,4-トリメチル-1,2,3,4-テトラヒドロキノリン: 追加のヒドロキシル基とメチル基を含み、化学的性質が異なります.
2-メチル-1,2,3,4-テトラヒドロキノリン塩酸塩の独自性は、その特定の置換パターンと、それに起因する生物学的活性と用途にあります。
特性
CAS番号 |
68339-74-2 |
|---|---|
分子式 |
C10H14ClN |
分子量 |
183.68 g/mol |
IUPAC名 |
2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h2-5,8,11H,6-7H2,1H3;1H |
InChIキー |
WWAJCVIKMVMFIS-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=CC=CC=C2N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)


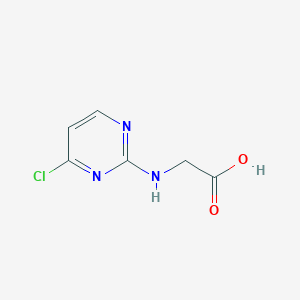
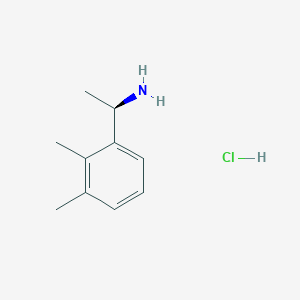
![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
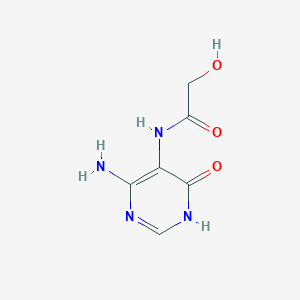
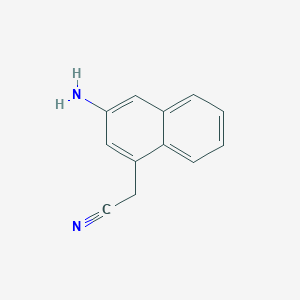


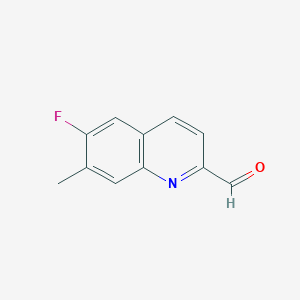
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine](/img/structure/B11908152.png)


